(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol
Overview
Description
(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group attached to a spiro[35]nonane ring system
Scientific Research Applications
(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Safety and Hazards
The safety information for this compound indicates that it has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol typically involves the reaction of a spirocyclic precursor with appropriate reagents under controlled conditions. One common method involves the reaction of a spirocyclic amine with formaldehyde in the presence of a reducing agent to yield the desired alcohol . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature, followed by purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Mechanism of Action
The mechanism of action of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(7-Methyl-7-azaspiro[3.5]nonan-2-one): This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
(7-Methyl-7-azaspiro[3.5]nonan-2-amine): This compound has an amine group in place of the hydroxyl group.
Uniqueness
(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is unique due to its specific combination of a spirocyclic structure and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(7-methyl-7-azaspiro[3.5]nonan-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-11-4-2-10(3-5-11)6-9(7-10)8-12/h9,12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXQMNPYPUQYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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